molecular formula C7H11N3 B11923339 (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B11923339
M. Wt: 137.18 g/mol
InChI Key: SFJYIMWSNRYJDN-YFKPBYRVSA-N
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Description

(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fused bicyclic structure, which imparts unique chemical and physical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves cyclization reactions. One common method is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, a mixture of FeCl3 and polyvinyl pyrrolidine (PVP) can be used to accelerate the addition of the dicarbonyl compound to a double bond, followed by intramolecular cyclization . This method yields the desired product with high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its fused bicyclic structure, which provides enhanced stability and specificity in biological systems. This structural feature allows for more targeted interactions with molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(6S)-3,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C7H11N3/c1-4-6-3-8-5(2)7(6)10-9-4/h5,8H,3H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

SFJYIMWSNRYJDN-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C2=NNC(=C2CN1)C

Canonical SMILES

CC1C2=NNC(=C2CN1)C

Origin of Product

United States

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